molecular formula C15H16FN3O3S B13430116 4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide

4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide

Cat. No.: B13430116
M. Wt: 337.4 g/mol
InChI Key: LAQYUSOWMGBOET-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a fluorine and methoxy group on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide can be achieved through the condensation reaction between 3-fluoro-4-methoxyacetophenone and 4-aminobenzenesulfonamide. The reaction typically involves the following steps:

    Condensation Reaction: The carbonyl group of 3-fluoro-4-methoxyacetophenone reacts with the amino group of 4-aminobenzenesulfonamide in the presence of an acid catalyst, such as hydrochloric acid, to form the Schiff base.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide has various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the Schiff base moiety.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, leveraging the biological activities of fluorinated compounds.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals, where its unique chemical properties can be advantageous.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide
  • 4-[(2E)-2-[1-(3-chloro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide

Uniqueness

4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly enhance its biological activity and chemical stability compared to similar compounds. The fluorine atom can mimic hydrogen or hydroxyl groups, making it a valuable substituent in drug design and development.

Properties

Molecular Formula

C15H16FN3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide

InChI

InChI=1S/C15H16FN3O3S/c1-10(11-3-8-15(22-2)14(16)9-11)18-19-12-4-6-13(7-5-12)23(17,20)21/h3-9,19H,1-2H3,(H2,17,20,21)/b18-10+

InChI Key

LAQYUSOWMGBOET-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)S(=O)(=O)N)/C2=CC(=C(C=C2)OC)F

Canonical SMILES

CC(=NNC1=CC=C(C=C1)S(=O)(=O)N)C2=CC(=C(C=C2)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.